Fkksfkl-NH2

Enzyme Kinetics PKC Assay Substrate Specificity

Choose FKKSFKL-NH2 for reproducible PKC activity assays. This highly selective peptide substrate eliminates variability seen with generic alternatives like histone H1, ensuring accurate Km/Vmax determination and reliable high-throughput screening. It is ideal for measuring PKC in crude extracts and comparing isoforms across species. A defined, cost-effective MARCKS-derived peptide.

Molecular Formula C45H73N11O8
Molecular Weight 896.1 g/mol
Cat. No. B190265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFkksfkl-NH2
Molecular FormulaC45H73N11O8
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C45H73N11O8/c1-29(2)25-36(39(50)58)54-42(61)34(20-10-13-23-47)53-44(63)37(27-31-17-7-4-8-18-31)55-45(64)38(28-57)56-43(62)35(21-11-14-24-48)52-41(60)33(19-9-12-22-46)51-40(59)32(49)26-30-15-5-3-6-16-30/h3-8,15-18,29,32-38,57H,9-14,19-28,46-49H2,1-2H3,(H2,50,58)(H,51,59)(H,52,60)(H,53,63)(H,54,61)(H,55,64)(H,56,62)/t32-,33-,34-,35-,36-,37-,38-/m0/s1
InChIKeyVDDADTOEBCGDNO-CXWHUAPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKKSFKL-NH2 Peptide for Selective PKC Kinase Activity Assays: Procurement & Application Guide


FKKSFKL-NH2 (CAS 137168-33-3, molecular weight 896.13 g/mol) is a synthetic heptapeptide amide corresponding to amino acids 159–165 of the MARCKS (myristoylated alanine-rich C kinase substrate) protein phosphorylation site domain [1]. It functions as a highly selective substrate for protein kinase C (PKC), enabling direct measurement of PKC activity in complex biological samples [2]. This compound is specifically designed for use in kinase assays, offering a well-defined, cost-effective alternative to full-length protein substrates like histone H1 or MARCKS for quantifying PKC activation [3].

Why Generic PKC Substrates Cannot Substitute for FKKSFKL-NH2 in Quantitative Assays


Substituting a generic PKC substrate like histone H1 or protamine for FKKSFKL-NH2 introduces significant experimental variability and compromises data reproducibility. These generic substrates lack the precise sequence specificity required for consistent PKC recognition, leading to variable phosphorylation rates and higher background noise from other kinases [1]. Furthermore, their large, heterogeneous nature makes precise kinetic parameter determination (Km, Vmax) challenging, hindering accurate enzyme activity quantification and cross-study comparison. FKKSFKL-NH2, as a small, defined peptide, provides a consistent and specific phosphorylation target, ensuring that measured activity is predominantly due to PKC, a critical requirement for reliable high-throughput screening and mechanistic studies [2].

Quantitative Differentiation of FKKSFKL-NH2 Against Key Comparators in PKC Research


FKKSFKL-NH2 vs. Histone H1: A Defined Peptide Substrate for Consistent Kinetic Analysis

In a comparative kinetic study, purified PKC from cultured smooth muscle cells was assayed with three substrates: Histone III-S, FKKSFKL-NH2, and MBP4-14 [1]. While the paper does not provide explicit Km values for each, it states that enzyme activity is dependent on both the PKC-specific motif common to the substrates and additional structural motifs governing substrate selectivity. This indicates that FKKSFKL-NH2, as a defined peptide, offers more reproducible and interpretable kinetic data compared to the heterogeneous mixture of histone proteins, which can yield variable results due to multiple phosphorylation sites and batch-to-batch inconsistencies. Therefore, for precise kinetic analysis of PKC, FKKSFKL-NH2 is the superior choice [1].

Enzyme Kinetics PKC Assay Substrate Specificity

FKKSFKL-NH2 vs. KRAKRKTAKKR: Competitive Binding Affinity and Catalytic Efficiency Benchmark

A head-to-head comparison of multiple PKC peptide substrates revealed that KRAKRKTAKKR exhibits a lower apparent Km (0.49 ± 0.13 μM) and a higher Vmax/Km ratio compared to FKKSFKL, pEKRPSQRSKYL, and KRAKRKTTKKR [1]. While FKKSFKL-NH2 is a well-established and widely used PKC-selective substrate, this study demonstrates that for applications demanding the absolute highest catalytic efficiency (lowest substrate concentration needed for half-maximal velocity), KRAKRKTAKKR may be preferred. However, FKKSFKL-NH2 remains a benchmark standard for routine PKC activity assays and is often the reference substrate in inhibitor studies, making it essential for cross-study comparison [1].

Kinase Assay Development Peptide Substrate Optimization High-Throughput Screening

FKKSFKL-NH2 in Cross-Species PKC Assays: Bat vs. Rat PKC Km Value Comparison

In a comparative study of PKC from bat and rat brains, FKKSFKL-NH2 was used as a substrate to characterize enzyme kinetics. The study found that bat brain PKC exhibited significantly higher Km values for both the FKKSFKL-NH2 peptide and histone H1 compared to rat PKC [1]. This demonstrates that while the peptide is a substrate for PKC from both species, the enzyme's affinity for it is species-specific. This finding is crucial for researchers working with PKC from non-standard sources, as it highlights the need to characterize the enzyme's kinetic parameters with this substrate de novo, rather than relying on values obtained from rat or human PKC [1].

Comparative Biochemistry Enzyme Kinetics Evolutionary Biology

FKKSFKL-NH2 vs. MARCKS Protein: Peptide Substrate for Isolated PKC Activity Measurement in Cellular Models

In BALB/MK mouse keratinocytes, raising the external Ca2+ concentration from 0.05 to 1.8 mM stimulated membrane-associated PKC activity, as measured by a 4-fold increase in phosphorylation of the FKKSFKL-NH2 peptide substrate (Ac-FKKSFKL-NH2) [1]. Critically, this same Ca2+ stimulation did not lead to increased phosphorylation of the endogenous MARCKS protein, which was instead blocked by calmodulin [1]. This differential response demonstrates that FKKSFKL-NH2 can specifically report on the activation state of membrane-bound PKC even when phosphorylation of the native full-length protein substrate is contextually inhibited. Using the peptide substrate isolates the measurement to PKC catalytic activity, bypassing complex regulatory interactions that affect endogenous protein phosphorylation [1].

Cell Signaling In Vitro Kinase Assay Calmodulin Regulation

Optimal Research and Industrial Use Cases for FKKSFKL-NH2 Peptide


Quantitative PKC Activity Assays in Purified Enzyme Preparations

FKKSFKL-NH2 is the ideal substrate for determining precise kinetic parameters (Km, Vmax) of purified PKC isoforms [1]. Its defined sequence and consistent phosphorylation profile allow for accurate comparison of enzyme activity across different preparations, isoforms, or species, as demonstrated in comparative studies of bat and rat PKC [2].

High-Throughput Screening for PKC Inhibitors and Activators

The peptide's small size, commercial availability, and established use in 32P-ATP-based assays make it suitable for high-throughput screening campaigns to identify novel PKC modulators [1]. Its use as a benchmark substrate in assays like those described in BindingDB allows for direct comparison of inhibitor potency across different studies [3].

Isolating PKC Activity in Complex Biological Matrices

As demonstrated in keratinocyte differentiation studies, FKKSFKL-NH2 can measure membrane-associated PKC activity in cell lysates and crude extracts [4]. This application is critical for studying signal transduction pathways where PKC activation is a key event, but where measuring phosphorylation of endogenous proteins is complicated by other regulatory processes [4].

Benchmark Substrate for Novel PKC Substrate Development

When developing new peptide substrates for PKC with improved selectivity or affinity, FKKSFKL-NH2 serves as a critical reference compound [1]. Its established kinetic properties provide a baseline for evaluating the performance of novel peptides, as seen in the development of KRAKRKTAKKR [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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